molecular formula C22H24BrN3O3 B4920043 methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate

methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate

Cat. No.: B4920043
M. Wt: 458.3 g/mol
InChI Key: SRIBSBSJNKSMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate is a quinazoline derivative characterized by a bromine substituent at position 6, a morpholin-4-ylmethyl group at position 2, and a phenyl ring at position 3. The molecular formula is C₂₂H₂₂BrN₃O₃, with a molecular weight of 476.34 g/mol (derived from structural analogs in ). Its stereochemistry remains unspecified in available literature, though related compounds, such as methyl [(4S)-6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl]acetate, highlight the importance of configuration in biological activity .

Properties

IUPAC Name

methyl 2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3/c1-28-21(27)15-26-20(14-25-9-11-29-12-10-25)24-19-8-7-17(23)13-18(19)22(26)16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBSBSJNKSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Morpholine Addition: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl [(4S)-6-Bromo-2-Methyl-4-Phenylquinazolin-3(4H)-yl]acetate

  • Structure : Differs by a methyl group at position 2 instead of morpholin-4-ylmethyl.
  • Formula : C₁₈H₁₇BrN₂O₂ (MW: 397.25 g/mol) .

Ethyl [6-Bromo-2-(2-Methoxyphenyl)-4-Phenyl-1,4-Dihydroquinazolin-3(2H)-yl]acetate

  • Structure : Features a 2-methoxyphenyl group at position 2 and an ethyl ester (vs. methyl ester in the target compound).
  • Formula : C₂₆H₂₄BrN₂O₃ (MW: 525.39 g/mol) .
  • Ethyl esters generally exhibit slower metabolic hydrolysis than methyl esters, impacting pharmacokinetics .

Triazine-Based Morpholine Derivatives

  • Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate .
  • Key Differences :
    • The triazine core (vs. quinazoline) alters electron distribution and planarity, affecting interactions with biological targets.
    • Morpholine in this context enhances solubility, a shared feature with the target compound, but the triazine scaffold may confer distinct stability profiles .

Patent-Disclosed Morpholin-4-ylmethyl Compounds

  • Example : (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...carboxamide .
  • Key Differences :
    • The morpholine group is attached to a fluorinated phenyl ring, increasing electronegativity and metabolic resistance.
    • Such analogs prioritize kinase inhibition, suggesting the target compound’s morpholine group may similarly optimize target engagement .

Structural and Physicochemical Data Table

Compound Name Substituent at Position 2 Ester Group Molecular Weight (g/mol) Key Properties
Target Compound Morpholin-4-ylmethyl Methyl 476.34 High polarity (morpholine), moderate lipophilicity (methyl ester)
Methyl [(4S)-6-Bromo-2-Methyl-...]acetate Methyl Methyl 397.25 Lower solubility, (4S) configuration
Ethyl [6-Bromo-2-(2-Methoxyphenyl)-...]acetate 2-Methoxyphenyl Ethyl 525.39 Increased steric bulk, slower ester hydrolysis
Triazine-Morpholine Derivative Morpholin-4-ylmethyl (triazine core) Methyl ~550 (estimated) Enhanced solubility, distinct scaffold

Research Implications

  • Morpholine vs. Methyl : The morpholin-4-ylmethyl group in the target compound likely improves solubility and target interaction compared to methyl analogs, critical for oral bioavailability .
  • Ester Choice : Methyl esters may favor rapid hydrolysis to active acids, whereas ethyl esters prolong circulation time .
  • Scaffold Diversity : Quinazoline cores (target compound) vs. triazine or fluorinated phenyl (patent compounds) demonstrate scaffold-dependent pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.